An In-depth Technical Guide to the Mechanism of Action of Anticancer Agent 196
An In-depth Technical Guide to the Mechanism of Action of Anticancer Agent 196
The designation "Anticancer agent 196" is not unique to a single molecule and has been used to refer to several distinct investigational and approved therapeutic agents. This guide provides a comprehensive overview of the core mechanisms of action for the prominent compounds identified under this nomenclature: Acalabrutinib (ACP-196), Darovasertib (IDE196), and a lesser-characterized molecule, "Anticanceragent 196 (compound 1)". Each agent possesses a unique pharmacological profile, targeting different signaling pathways implicated in carcinogenesis.
Acalabrutinib (ACP-196): A Selective Bruton's Tyrosine Kinase (BTK) Inhibitor
Acalabrutinib, also known as ACP-196, is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK) that has received FDA approval for the treatment of certain B-cell malignancies, including mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[1][2] Its mechanism centers on the irreversible inhibition of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][3]
Core Mechanism of Action
Acalabrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to its irreversible inhibition.[1] BTK is an essential component of the BCR signaling pathway, which is crucial for the proliferation, trafficking, chemotaxis, and adhesion of B-cells.[2] In malignant B-cells, this pathway is often hyperactive.[1] By blocking BTK, acalabrutinib effectively disrupts this signaling cascade, which in turn inhibits the proliferation of malignant B-cells and induces apoptosis (programmed cell death).[1]
A key feature of acalabrutinib is its high selectivity for BTK with minimal off-target activity against other kinases, such as ITK, EGFR, ERBB2, ERBB4, and JAK3.[2][3] This improved target specificity is believed to contribute to a more favorable safety profile compared to the first-generation BTK inhibitor, ibrutinib.[1][3]
Quantitative Data
The following tables summarize the key quantitative data for Acalabrutinib's potency, selectivity, and clinical efficacy.
Table 1: In Vitro Potency and Selectivity of Acalabrutinib
| Target | Assay Type | IC50 / EC50 | Selectivity vs. Other Kinases | Reference |
| Purified BTK | Kinase Inhibition Assay | 3 nM (IC50) | 323-fold over ITK, 94-fold over TXK, 19-fold over BMX, 9-fold over TEC | [3][4] |
| CD19+ B cells in whole blood | CD69 Expression (FACS) | 8 nM (EC50) | No activity against EGFR | [3] |
| Primary human CLL cells | Apoptosis Assay | Active at 1-3 µM | - | [5] |
Table 2: Clinical Efficacy of Acalabrutinib in Relapsed CLL
| Efficacy Endpoint | Patient Population | Result | Median Follow-up | Reference |
| Overall Response Rate | Relapsed CLL | 95% | 14.3 months | [6] |
| Partial Response | Relapsed CLL | 85% | 14.3 months | [6] |
| Partial Response with Lymphocytosis | Relapsed CLL | 10% | 14.3 months | [6] |
| Overall Response in del(17)(p13.1) | Relapsed CLL | 100% | 14.3 months | [6] |
Experimental Protocols
1.3.1. In Vitro Kinase Inhibition Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of acalabrutinib against purified BTK and other kinases.
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Methodology:
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Recombinant human BTK enzyme is incubated with a specific substrate (e.g., a peptide containing a tyrosine residue) and ATP in a reaction buffer.
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Acalabrutinib is added at various concentrations.
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The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
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The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., Kinase-Glo®) or through radioisotope labeling (e.g., [γ-³²P]ATP).
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The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
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1.3.2. Whole Blood CD69 B-cell Activation Assay
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Objective: To measure the functional inhibition of BTK in a cellular context.
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Methodology:
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Human whole blood is collected from healthy donors.
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The blood is pre-incubated with varying concentrations of acalabrutinib for 1 hour.[4]
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B-cell activation is stimulated by adding an anti-IgM antibody, which cross-links the B-cell receptor.
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The samples are incubated for 18 hours to allow for the upregulation of the activation marker CD69 on the surface of B-cells.[4]
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Red blood cells are lysed, and the remaining white blood cells are stained with fluorescently labeled antibodies against CD19 (a B-cell marker) and CD69.
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The percentage of CD69-positive B-cells is quantified using flow cytometry.
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The EC50 value is determined from the dose-response curve of acalabrutinib concentration versus CD69 expression.
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Visualizations
Caption: Acalabrutinib (ACP-196) inhibits BTK, a key kinase in the BCR signaling pathway.
Caption: Workflow for assessing apoptosis in CLL cells treated with Acalabrutinib.
Darovasertib (IDE196): A Protein Kinase C (PKC) Inhibitor
Darovasertib, also known as IDE196, is an investigational, first-in-class, oral small-molecule inhibitor of protein kinase C (PKC).[7][8] It is primarily being developed for the treatment of uveal melanoma, a rare eye cancer where approximately 90% of patients have mutations in GNAQ or GNA11 (GNAQ/11) genes.[9][10]
Core Mechanism of Action
Mutations in GNAQ and GNA11 lead to the constitutive activation of the Gαq signaling pathway, which in turn activates phospholipase C (PLCβ) and subsequently, protein kinase C (PKC).[11] The overactive PKC then drives downstream signaling through pathways like the mitogen-activated protein kinase (MAPK) cascade (RAS/RAF/MEK/ERK), promoting tumor cell proliferation and survival.[8][11] Darovasertib is a potent inhibitor of both classical (α, β) and novel (δ, ϵ, η, θ) PKC isoforms.[8][11] By inhibiting PKC, darovasertib blocks this oncogenic signaling cascade.[12] Recent studies also suggest that darovasertib acts as a dual inhibitor of both PKC and PKN/PRK, another kinase family downstream of the Gαq-RhoA signaling axis, which may explain its potent activity in uveal melanoma.[13]
Quantitative Data
The following table summarizes the clinical efficacy data for Darovasertib, primarily in combination with the cMET inhibitor, crizotinib.
Table 3: Clinical Efficacy of Darovasertib and Crizotinib in Metastatic Uveal Melanoma (mUM)
| Patient Population | Treatment Line | Confirmed Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference |
| mUM | First-Line (n=20) | 45% | 90% | ~7 months | [14] |
| mUM | Any-Line (n=63) | 30% | 87% | ~7 months | [14] |
| mUM with Hepatic-Only Disease | First- and Any-Line (n=20) | 35% | 100% | ~11 months | [14] |
| mUM | First-Line (n=8) | 50% | - | >5 months | [15] |
Experimental Protocols
2.3.1. Phase 2/3 Clinical Trial Protocol (e.g., NCT05987332)
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Objective: To evaluate the efficacy and safety of darovasertib in combination with crizotinib compared to investigator's choice of standard treatment in patients with metastatic uveal melanoma.[16][17]
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Study Design: A multi-stage, open-label, randomized Phase 2/3 study.[17][18]
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Inclusion Criteria:
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Treatment Arms:
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Primary Endpoints:
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Phase 2: Progression-Free Survival (PFS).
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Phase 3: Overall Survival (OS).[19]
-
-
Assessments: Tumor response is evaluated by imaging scans at regular intervals, and safety is monitored through the recording of adverse events, laboratory tests, and physical examinations.
Visualizations
Caption: Darovasertib (IDE196) inhibits PKC in the GNAQ/11 signaling pathway in uveal melanoma.
Caption: Workflow for a randomized clinical trial of Darovasertib in metastatic uveal melanoma.
Anticanceragent 196 (compound 1)
This designation refers to a compound with limited publicly available data, primarily from chemical suppliers.[20][21]
Core Mechanism of Action
"Anticanceragent 196 (compound 1)" is reported to exhibit cytotoxic effects against cancer cell lines and to induce DNA damage.[20][21] At concentrations between 5-50 µM, it was shown to cause DNA damage in HL-60 cells over a 2-hour period, with 50 µM inducing 25% DNA damage.[21] The precise mechanism by which it induces DNA damage is not detailed in the available information. Its molecular formula, C11H7FeNO4, suggests it is an organometallic iron-containing compound.[21]
Quantitative Data
Table 4: In Vitro Cytotoxicity of Anticanceragent 196 (compound 1)
| Cell Line | Cancer Type | IC50 | Reference |
| HL-60 | Promyelocytic Leukemia | 7.69 µM | [20][21] |
| A549 | Lung Carcinoma | 54.2 µM | [20][21] |
Experimental Protocols
3.3.1. DNA Damage Assay (General Protocol)
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Objective: To quantify the extent of DNA damage induced by a compound.
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Methodology (e.g., Comet Assay):
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HL-60 cells are treated with "Anticanceragent 196 (compound 1)" at various concentrations (e.g., 5-50 µM) for a specified time (e.g., 2 hours).[21]
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Cells are harvested and embedded in a low-melting-point agarose gel on a microscope slide.
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The cells are lysed using a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
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The slides are placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA and expose single- and double-strand breaks.
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Electrophoresis is performed, causing the negatively charged, fragmented DNA to migrate out of the nucleoid, forming a "comet tail."
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The DNA is stained with a fluorescent dye (e.g., SYBR Green), and images are captured using a fluorescence microscope.
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The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.
-
Visualizations
Caption: Proposed mechanism of action for Anticanceragent 196 (compound 1).
References
- 1. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. haematologica.org [haematologica.org]
- 6. academicworks.medicine.hofstra.edu [academicworks.medicine.hofstra.edu]
- 7. drughunter.com [drughunter.com]
- 8. Darovasertib, a novel treatment for metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IDEAYA Biosciences Announces Phase 2 Expansion of Darovasertib and Crizotinib Combination in GNAQ/11 Metastatic Cutaneous Melanoma [prnewswire.com]
- 10. ir.ideayabio.com [ir.ideayabio.com]
- 11. researchgate.net [researchgate.net]
- 12. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 13. High-throughput chemogenetic drug screening reveals PKC-RhoA/PKN as a targetable signaling vulnerability in GNAQ-driven uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. targetedonc.com [targetedonc.com]
- 16. mskcc.org [mskcc.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. uclahealth.org [uclahealth.org]
- 19. euclinicaltrials.eu [euclinicaltrials.eu]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Anticancer agent 196_TargetMol [targetmol.com]
